molecular formula C13H9N3O5 B11712437 2-nitro-N-(2-nitrophenyl)benzamide CAS No. 54559-21-6

2-nitro-N-(2-nitrophenyl)benzamide

Katalognummer: B11712437
CAS-Nummer: 54559-21-6
Molekulargewicht: 287.23 g/mol
InChI-Schlüssel: KXUPUZCOAILKJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-N-(2-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N3O5 It is a member of the benzamide family, characterized by the presence of nitro groups attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-N-(2-nitrophenyl)benzamide typically involves a multi-step process. One common method includes the reaction of 2-nitrobenzoyl chloride with 2-nitroaniline in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like dry toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other substituents.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2-amino-N-(2-aminophenyl)benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though specific products depend on the reaction conditions.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-(2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-nitro-N-(2-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitro and amide functional groups. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of receptor function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitrobenzamide: Similar structure but lacks the additional nitro group on the phenyl ring.

    N-(2-Nitrophenyl)benzamide: Similar structure but lacks the nitro group on the benzamide ring.

    2,4-Dinitrobenzamide: Contains two nitro groups on the benzamide ring.

Uniqueness

2-Nitro-N-(2-nitrophenyl)benzamide is unique due to the presence of nitro groups on both the benzamide and phenyl rings. This dual substitution pattern can lead to distinct chemical reactivity and biological activity compared to other benzamide derivatives.

Eigenschaften

CAS-Nummer

54559-21-6

Molekularformel

C13H9N3O5

Molekulargewicht

287.23 g/mol

IUPAC-Name

2-nitro-N-(2-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N3O5/c17-13(9-5-1-3-7-11(9)15(18)19)14-10-6-2-4-8-12(10)16(20)21/h1-8H,(H,14,17)

InChI-Schlüssel

KXUPUZCOAILKJF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.